(3S,5R)-5-methoxypiperidin-3-ol hydrochloride
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Overview
Description
(3S,5R)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Functional Groups: The methoxy and hydroxyl groups are introduced through specific functionalization reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler piperidine derivatives.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
(3S,5R)-5-methoxypiperidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-methoxy-3-(trifluoromethyl)-3-piperidinol hydrochloride: Similar structure but with a trifluoromethyl group instead of a hydroxyl group.
(3S,5R)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one hydrochloride: Contains a pyrrolidinone ring instead of a piperidine ring.
Uniqueness
(3S,5R)-5-methoxypiperidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its solubility in water as a hydrochloride salt also enhances its applicability in various research and industrial settings .
Properties
Molecular Formula |
C6H14ClNO2 |
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Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,5R)-5-methoxypiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
GQHFQPIDEYLJJA-RIHPBJNCSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](CNC1)O.Cl |
Canonical SMILES |
COC1CC(CNC1)O.Cl |
Origin of Product |
United States |
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